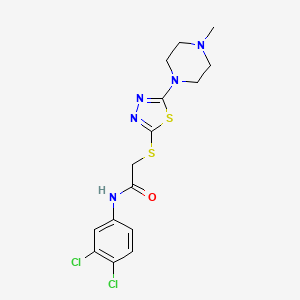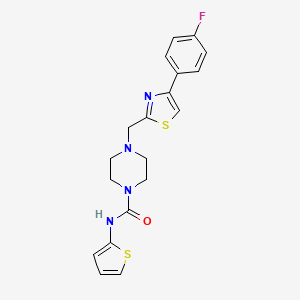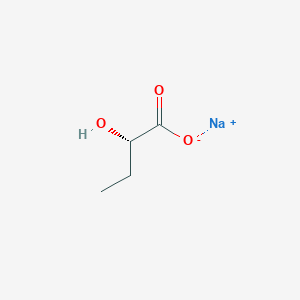
N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both nitrogen and sulfur atoms . Thiazole rings are commonly found in drugs and natural products, and they often exhibit biological activity .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves a multi-step process starting from 4-fluoro-2-nitroaniline and 2,3-dimethoxybenzoyl chloride . The synthesis involves several reactions including nitration, reduction, cyclization, and coupling .Aplicaciones Científicas De Investigación
Analytical Characterization and Structural Differentiation
N-(4-(4-fluorophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide and its related compounds have been synthesized and characterized extensively. For instance, McLaughlin et al. (2016) identified and characterized a structurally similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, differentiating it from its regioisomer through analytical techniques, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. The study highlights the criticality of precise analytical methods in distinguishing closely related 'research chemicals' and their potential mislabeling, underscoring the importance of structural elucidation in chemical synthesis and pharmacology research (McLaughlin et al., 2016).
Metabolism and Disposition Studies
The compound SB-649868, which contains the this compound structure, has been studied for its metabolism and disposition in humans. Renzulli et al. (2011) conducted a study on the novel orexin 1 and 2 receptor antagonist, detailing its metabolic pathways and the disposition of its metabolites in the human body. The findings provide valuable insights into the pharmacokinetic profile of this compound, offering a basis for further drug development and optimization (Renzulli et al., 2011).
Synthesis and Biological Activities
The chemical structure of this compound has been a core part of various synthesis studies aimed at exploring its biological activities. Martins et al. (2002) reported the synthesis of 3-methylisoxazole-5-carboxamides and related compounds, providing a basis for further exploration of their biological properties. Similarly, Krishna Reddy et al. (2013) synthesized derivatives of this compound doped with febuxostat, evaluating their antiviral and antimicrobial activities. These studies contribute to the understanding of the biological potential of this chemical structure and its derivatives (Martins et al., 2002), (Krishna Reddy et al., 2013).
Positron Emission Tomography (PET) Imaging
Shimoda et al. (2015) developed a novel PET radiotracer based on the this compound structure for in vivo imaging of fatty acid amide hydrolase (FAAH) in the rat brain. The tracer exhibited high binding affinity and allowed for the visualization of FAAH distribution in living brains, demonstrating the compound's potential application in PET imaging and neuroscience research (Shimoda et al., 2015).
Synthesis and Structural Characterization
The compound and its derivatives have been involved in synthesis and structural characterization studies, highlighting their potential in drug design and chemical research. Kariuki et al. (2021) synthesized and crystallographically characterized isostructural thiazoles containing the this compound structure, demonstrating the importance of structural analysis in understanding compound properties and interactions (Kariuki et al., 2021).
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-6-11(18-20-8)13(19)17-14-16-12(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSDAURKBPZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2797792.png)
![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![(3,3-Difluorocyclobutyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797795.png)
![[1-(6-Chloroquinazolin-4-yl)piperidin-3-yl]methanol](/img/structure/B2797797.png)


![N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2797801.png)
![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)


![(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2797815.png)